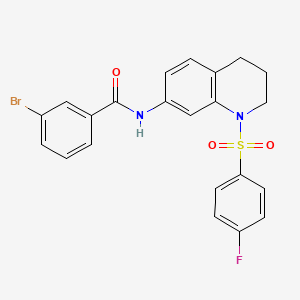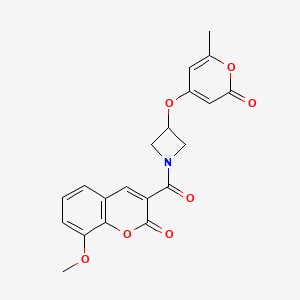![molecular formula C10H10BrClN2O3 B2556378 Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate CAS No. 2305179-97-7](/img/structure/B2556378.png)
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various drugs and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of disease-causing organisms. It may also work by interfering with the DNA replication process in cancer cells.
Biochemical and Physiological Effects:
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit potent antimalarial, antiviral, and anticancer activity. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate in lab experiments is its potent activity against various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is its potential toxicity. It may also exhibit off-target effects, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for the research of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other drugs. Additionally, more studies are needed to investigate its toxicity and potential side effects.
Métodos De Síntesis
The synthesis of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate involves several steps. The first step is the preparation of 5-bromo-6-chloropyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with (R)-2-amino-1-propanol to produce the final product, Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It is commonly used in the synthesis of various drugs, including antimalarials, antivirals, and anticancer agents. Several studies have shown that Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate exhibits potent activity against various diseases.
Propiedades
IUPAC Name |
methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5(10(16)17-2)13-9(15)7-4-3-6(11)8(12)14-7/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQJEUVVXBSFT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(5-bromo-6-chloropyridin-2-yl)formamido]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


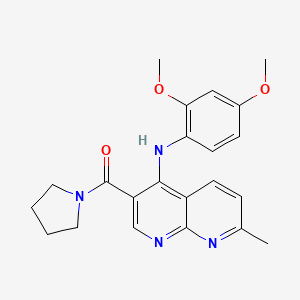
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
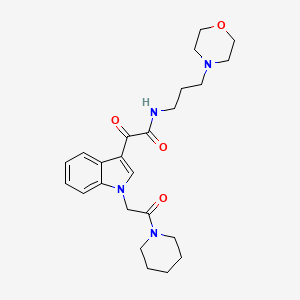
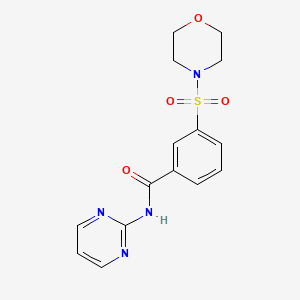
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
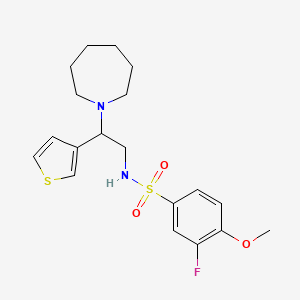
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
